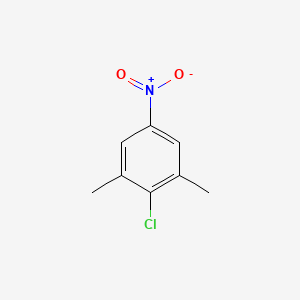

2-Chloro-1,3-dimethyl-5-nitrobenzene

Description

Historical Context and Evolution of Halogenated Nitroaromatic Compound Research

The study of halogenated nitroaromatic compounds is deeply rooted in the development of synthetic organic chemistry. Initially, research focused on nitration reactions, a fundamental process for introducing a nitro group onto an aromatic ring using a mixture of nitric and sulfuric acids. nih.govlibretexts.org This classic electrophilic aromatic substitution has been a cornerstone of industrial chemistry for over a century. nih.gov

The subsequent halogenation of these nitroaromatic compounds, or the nitration of halogenated aromatics, opened new avenues for chemical synthesis. These di-substituted compounds proved to be valuable precursors for a variety of products. For instance, the selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for synthesizing halogenated anilines, which are crucial intermediates in the production of pesticides, herbicides, drugs, pigments, and dyes. researchgate.net

Over the last few decades, research has also delved into the environmental fate and biodegradation of halogenated nitroaromatic compounds. nih.govnih.gov Due to their widespread use, some of these substances have become environmental pollutants, prompting studies into their microbial degradation pathways as a means of remediation. nih.govmdpi.com Modern research continues to refine synthesis methods to be more efficient and environmentally benign, while also exploring the novel applications of these versatile chemical entities. researchgate.net

Academic Significance of Chlorinated Dimethylnitrobenzene Derivatives

Chlorinated dimethylnitrobenzene derivatives, including 2-Chloro-1,3-dimethyl-5-nitrobenzene, hold considerable academic and industrial significance. Their importance largely stems from their role as intermediates in multi-step organic syntheses. The presence of three different substituents on the benzene (B151609) ring—a chloro group, two methyl groups, and a nitro group—provides multiple sites for further chemical modification.

The nitro group can be readily reduced to an amino group (–NH2), which is a key transformation in the synthesis of anilines. researchgate.net These resulting anilines are fundamental building blocks for countless products, such as polyurethane foams, rubber chemicals, and azo dyes. nih.gov For example, the reduction of 2,6-dimethylnitrobenzene is a critical step in the laboratory synthesis of the local anesthetic, Lidocaine. nih.gov

Furthermore, halogenated nitroaromatics serve as starting materials for producing a wide variety of pesticides. nih.gov The specific substitution pattern on the aromatic ring dictates the chemical reactivity and ultimately the properties of the final product. Researchers continue to investigate the reactions and potential applications of compounds like this compound to develop new materials and molecules with desired functionalities.

Structural Classification and Nomenclature within the Broader Nitroaromatic Landscape

Nitroaromatic compounds are broadly classified as organic compounds containing one or more nitro groups attached directly to an aromatic ring. lkouniv.ac.insurendranatheveningcollege.com They are a subset of nitro compounds, which also include nitroalkanes where the nitro group is attached to a non-aromatic carbon atom. lkouniv.ac.inbrainkart.com

The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC nomenclature, the nitro group is treated as a substituent and is denoted by the prefix "nitro-". lkouniv.ac.inteachy.ai When multiple substituents are present on a benzene ring, their positions are indicated by numbers. The numbering of the carbon atoms in the ring is done in a way that assigns the lowest possible locants (numbers) to the substituents. stackexchange.com

For the compound This compound , the parent name is benzene. The substituents are a chloro group (–Cl), two methyl groups (–CH3), and a nitro group (–NO2). The numbering begins at one of the methyl groups to give the substituents the lowest possible set of locants, which are 1, 2, 3, and 5. The substituents are then listed in alphabetical order (chloro, dimethyl, nitro) in the final name.

Below is a data table outlining the structural details of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 38560-96-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Substituents | Chloro, Methyl (x2), Nitro |

| Parent Compound | Benzene |

This systematic approach to classification and nomenclature ensures clarity and precision in identifying and communicating chemical structures within the vast landscape of nitroaromatic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLSEJRAUKAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432807 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-96-2 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 1,3 Dimethyl 5 Nitrobenzene

Established Synthetic Pathways for 2-Chloro-1,3-dimethyl-5-nitrobenzene

The synthesis of this compound can be approached through several established routes, primarily involving the sequential introduction of chloro, methyl, and nitro groups onto a benzene (B151609) ring. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

Synthesis from 2,6-Dimethyl-4-nitrophenol

Other Synthetic Routes for Similar Halogenated Dimethylnitrobenzenes

More conventional and documented pathways for synthesizing this compound and its isomers typically start from m-xylene (B151644) (1,3-dimethylbenzene) or its derivatives. Two primary strategies are employed: the nitration of a chlorinated precursor or the chlorination of a nitro precursor.

Nitration of 2-Chloro-1,3-dimethylbenzene: This is a highly plausible route. The starting material, 2-chloro-1,3-dimethylbenzene, undergoes electrophilic nitration. The directing effects of the substituents determine the position of the incoming nitro group. The two methyl groups are ortho-, para-directing and activating, while the chlorine atom is also ortho-, para-directing but deactivating. The cumulative effect directs the nitration primarily to the positions para to the methyl groups and ortho/para to the chlorine. This leads to a mixture of isomers, including the desired this compound. Studies on the nitration of similar compounds, such as 1-chloro-2,3-dimethylbenzene (B150846), show that a mixture of nitro-isomers is typically formed, with the distribution depending on reaction conditions cdnsciencepub.comcdnsciencepub.com.

Chlorination of 1,3-Dimethyl-5-nitrobenzene (B1662109): Alternatively, the synthesis can commence with the nitration of m-xylene to form 1,3-dimethyl-5-nitrobenzene nih.gov. Subsequent chlorination of this intermediate would be directed by the existing groups. The nitro group is a strong deactivating and meta-directing group, while the two methyl groups are activating and ortho-, para-directing. The position ortho to both methyl groups (C2) is sterically hindered and electronically favored for chlorination. This pathway can also yield the target compound, although control of regioselectivity can be challenging wikipedia.orgshaalaa.com.

Sandmeyer Reaction Analogy: A versatile method for producing chlorinated nitroaromatics is the Sandmeyer reaction. For instance, the synthesis of the related compound 1-chloro-2,4-dimethyl-5-nitrobenzene (B1608263) has been achieved starting from 2,4-dimethyl-5-nitroaniline. The aniline (B41778) is first converted to a diazonium salt, which is then treated with a copper(I) chloride catalyst to introduce the chlorine atom chemicalbook.com. A similar approach could be envisioned for this compound if the corresponding aniline precursor were available.

Advanced Synthetic Strategies and Catalytic Approaches for Selective Formation of this compound

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. For halogenated nitroaromatics, catalytic methods are employed both in their synthesis and in their subsequent transformations.

Heterogeneous Catalysis in Halogenated Nitroaromatic Reductions and Synthesis

Catalysis in Synthesis: The selective formation of specific isomers during the nitration of substituted benzenes is a significant challenge. Advanced strategies often employ solid acid catalysts, such as zeolites, to enhance regioselectivity. The use of zeolite beta as a catalyst in the nitration of xylene isomers has been shown to improve the yield of certain isomers over traditional mixed-acid (H₂SO₄/HNO₃) methods google.comquickcompany.inepo.org. The shape-selective nature of the zeolite pores can favor the formation of less sterically hindered products and provide a more environmentally friendly alternative to corrosive mineral acids uliege.begoogle.com.

Catalysis in Subsequent Reactions: Halogenated nitroaromatics, including this compound, are crucial intermediates, often used in the synthesis of halogenated anilines via reduction of the nitro group. This reduction must be performed chemoselectively to avoid hydrodehalogenation (the removal of the chlorine atom). Heterogeneous catalysts based on platinum group metals, as well as nickel, gold, and silver, are extensively studied for this purpose. The choice of catalyst, support material, and reaction conditions is critical to achieving high yields of the desired haloaniline uliege.be.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is key to maximizing the yield and purity of the desired product while minimizing byproducts. For the synthesis of halogenated dimethylnitrobenzenes, several factors can be fine-tuned.

Reactant Ratios and Addition Rate: In nitration reactions, the molar ratio of the aromatic substrate to nitric acid influences the degree of nitration and the formation of byproducts. Controlling the rate of addition of the nitrating agent can help manage the exothermic nature of the reaction and improve selectivity google.com.

Temperature and Reaction Time: Temperature control is crucial. Nitration is typically performed at low temperatures to prevent over-nitration and decomposition. In a patent describing the synthesis of 2,6-dimethyl nitrobenzene (B124822), reaction temperatures are controlled between 30-60°C with residence times of 60-240 seconds in a micro-tube reactor to improve yield and safety google.comgoogle.com.

Catalyst and Solvent System: As mentioned, the choice of catalyst can dramatically alter isomer distribution google.com. The solvent can also play a role; for example, using acetic anhydride (B1165640) as a solvent during nitration can lead to the formation of different intermediates compared to mixed acids cdnsciencepub.com.

The following table summarizes key parameters and their effects on the synthesis of related compounds, illustrating common optimization strategies.

| Reaction | Parameter Optimized | Conditions / Catalyst | Observed Effect | Reference |

|---|---|---|---|---|

| Nitration of o-xylene | Catalyst | Zeolite Beta | Increased selectivity for 4-nitro-o-xylene (68%) compared to mixed acid. | google.com |

| Nitration of o-xylene | Rate of HNO₃ addition | 1 ml/hour | Found to be the optimum rate for maximizing yield. | google.com |

| Chlorination of o-xylene | Co-catalyst | Chlorine-substituted 2,8-dimethylphenoxathiin | Significantly increased the ratio of 4-chloro to 3-chloro isomer (up to 5.6:1). | google.com |

| Nitration of m-xylene | Reactor Type | Micro-tube reactor | Shortened reaction time and improved yield of dimethyl nitrobenzene isomers. | google.com |

Precursor Reactivity and Intermediate Characterization in this compound Synthesis

Understanding the reactivity of precursors and the nature of reaction intermediates is fundamental to controlling the synthetic outcome. The synthesis of this compound is governed by the principles of electrophilic aromatic substitution, where the stability of carbocation intermediates (arenium ions or Wheland intermediates) dictates the regioselectivity.

The nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride has been studied in detail, providing valuable insight into potential intermediates. In this reaction, the initial attack of the nitronium ion (NO₂⁺) can lead to the formation of not only the substituted nitroaromatic products but also isolable cyclohexadienyl acetate (B1210297) adducts. These adducts are formed when acetate, acting as a nucleophile, traps the intermediate carbocation cdnsciencepub.comcdnsciencepub.com.

The characterization of these transient or stable intermediates is typically achieved using spectroscopic methods. For example, NMR spectroscopy is invaluable for elucidating the structure of reaction intermediates in solution. For stable products and some intermediates, X-ray crystallography can provide definitive structural information researchgate.net. The characterization of a related final product, 3-fluoro-4-morpholine-nitrobenzene, utilized UV-Vis, IR, and NMR spectroscopy, highlighting the standard analytical techniques employed in this field researchgate.net.

The rearomatization of these intermediates is a key step. Depending on the conditions, this can occur via the loss of a proton or through more complex pathways involving the elimination of one group and the migration of another. For example, the dienyl acetate adducts formed from 1-chloro-2,3-dimethylbenzene can undergo elimination of acetic acid and migration of the nitro group to yield the final aromatic products cdnsciencepub.com. The study of these intermediates and their subsequent reactions is crucial for a mechanistic understanding and for optimizing the synthesis of specific isomers like this compound.

Mechanistic Investigations of Reactions Involving 2 Chloro 1,3 Dimethyl 5 Nitrobenzene

Electrophilic Aromatic Substitution Dynamics of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and position of electrophilic attack are significantly influenced by the nature of the substituents already present on the aromatic ring. lumenlearning.comuomustansiriyah.edu.iq

The substituents on the this compound ring exhibit distinct electronic effects that modulate the ring's nucleophilicity and, consequently, its reactivity towards electrophiles. lumenlearning.com

Methyl groups (-CH₃): These are activating groups. They donate electron density to the benzene ring through an inductive effect, making the ring more electron-rich and thus more susceptible to electrophilic attack. libretexts.org

Chloro group (-Cl): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. uomustansiriyah.edu.iqlibretexts.org This withdrawal of electron density makes the ring less reactive towards electrophiles compared to benzene.

Nitro group (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, rendering the ring significantly less reactive in electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.orgmsu.edu

Table 1: Influence of Substituents on the Rate of Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

This table is based on general principles of electrophilic aromatic substitution. lumenlearning.comlibretexts.orgmsu.edu

The directing effects of the substituents determine the position of the incoming electrophile on the aromatic ring.

The two methyl groups at positions 1 and 3 are ortho, para-directors.

The chloro group at position 2 is also an ortho, para-director. libretexts.org

The nitro group at position 5 is a meta-director. chemguide.co.uk

In this compound, the positions ortho and para to the activating methyl groups are positions 2, 4, 6, and the position para to the 1-methyl is the 4-position, and para to the 3-methyl is the 6-position (which is equivalent to the 2-position). The positions ortho to the chloro group are 1 and 3, which are already substituted. The position para to the chloro group is position 5, which is also substituted. The positions meta to the deactivating nitro group are positions 1 and 3 (already substituted) and position 7 (which is the same as 1).

Considering the directing effects, the potential sites for electrophilic attack are positions 4 and 6. The methyl groups strongly favor substitution at these positions. The chloro group also directs to the para position (position 5, occupied) and ortho positions (1 and 3, occupied). The nitro group directs meta to itself, which would be positions 1, 3, and 7 (same as 1).

Steric hindrance also plays a crucial role. The positions adjacent to the existing substituents, particularly between the two methyl groups, are sterically hindered, making electrophilic attack at these sites less likely. youtube.com Therefore, electrophilic attack is most probable at the less sterically hindered positions that are activated by the methyl groups. The most likely position for electrophilic substitution would be position 4, which is para to one methyl group and ortho to the other, and is less sterically hindered than position 6 (which is ortho to a methyl group and a chloro group).

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a common and important transformation in aromatic chemistry, often leading to the formation of an amino group.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, in the presence of hydrogen gas. google.comcommonorganicchemistry.com For the reduction of this compound, catalytic hydrogenation would yield 2-chloro-1,3-dimethyl-5-aminobenzene.

A potential side reaction during the catalytic hydrogenation of chlorinated nitroaromatic compounds is hydrodechlorination, where the chlorine atom is also replaced by a hydrogen atom. google.com The choice of catalyst and reaction conditions can be optimized to minimize this side reaction. For instance, using catalysts like Raney nickel can sometimes be preferred over palladium on carbon to avoid dehalogenation. commonorganicchemistry.com

Table 2: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, various solvents | Can sometimes lead to dehalogenation. commonorganicchemistry.com |

| Raney Nickel | H₂, various solvents | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. The specific intermediates formed can depend on the reducing agent and the reaction conditions. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). nih.govnih.gov

In some cases, under specific conditions, intermediates such as azoxy, azo, and hydrazo compounds can be formed, particularly when using metal hydrides with aromatic nitro compounds. wikipedia.orgnih.gov For instance, the reduction of nitrobenzene (B124822) can lead to different products depending on the pH of the reaction medium.

The reduction of this compound to the corresponding aniline (B41778) is expected to follow this general pathway, with the formation of 2-chloro-1,3-dimethyl-5-nitrosobenzene and 2-chloro-1,3-dimethyl-5-(hydroxylamino)benzene as key intermediates.

Nucleophilic Substitution Reactions Involving the Chlorine Atom in this compound

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the halogen can activate the ring towards nucleophilic aromatic substitution (SₙAr). researchgate.netshaalaa.com

In this compound, the nitro group is meta to the chlorine atom. This positioning does not provide the necessary activation for a typical SₙAr mechanism, which relies on the stabilization of the Meisenheimer complex intermediate by the electron-withdrawing group. researchgate.net Therefore, this compound is expected to be relatively inert to nucleophilic aromatic substitution under standard conditions. youtube.com

The presence of the two methyl groups ortho and para to the potential site of nucleophilic attack also introduces steric hindrance, which would further disfavor the approach of a nucleophile. youtube.com For nucleophilic substitution to occur on this molecule, very harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. However, the formation of a benzyne intermediate is also not favored due to the substitution pattern.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| 2-chloro-1,3-dimethyl-5-aminobenzene |

| 2-chloro-1,3-dimethyl-5-nitrosobenzene |

| 2-chloro-1,3-dimethyl-5-(hydroxylamino)benzene |

Displacement Reactions and Derivative Formation

The displacement of the chlorine atom in this compound is anticipated to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aryl halides that are "activated" by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The SNAr reaction generally occurs in two steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). nih.gov

A critical factor for the stabilization of the Meisenheimer complex, and thus for the feasibility of the SNAr reaction, is the position of the electron-withdrawing substituent relative to the leaving group. libretexts.org Stabilization is most effective when the nitro group is positioned ortho or para to the halogen. This allows the negative charge of the intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. libretexts.orgyoutube.com

In the case of this compound, the nitro group is in the meta position relative to the chlorine atom. Consequently, direct resonance stabilization of the negative charge on the intermediate by the nitro group is not possible. libretexts.org This structural feature is expected to render this compound significantly less reactive towards nucleophilic aromatic substitution compared to its ortho- or para-nitro isomers. While reactions with very strong nucleophiles or under harsh conditions might lead to the formation of derivatives such as phenols (from hydroxide), ethers (from alkoxides), or anilines (from ammonia (B1221849) or amines), the reaction rates would be substantially lower.

Kinetics and Thermodynamics of Halogen Displacement

The kinetics of the SNAr mechanism are typically second-order, being first-order with respect to both the aryl halide and the nucleophile. The initial nucleophilic attack and formation of the Meisenheimer complex is generally the slow, rate-determining step of the reaction. nih.gov

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the reaction. For SNAr reactions, the formation of the ordered Meisenheimer complex from two reactant molecules often results in a large, negative entropy of activation, indicating a more ordered transition state relative to the reactants. researchgate.net

Table 1: Representative Thermodynamic Parameters for the SNAr Reaction of an Analogous Compound (2-chloro-5-nitropyridine) with para-Substituted Anilines. (Note: This data is for an analogous system and serves to illustrate typical values for this reaction type.) researchgate.net

| Nucleophile (p-substituent) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| OCH₃ | 45.2 | -135 |

| CH₃ | 48.1 | -130 |

| H | 51.5 | -125 |

| Cl | 55.3 | -118 |

| COCH₃ | 60.7 | -110 |

The trend in the table shows that electron-donating groups on the nucleophile lower the activation enthalpy, increasing the reaction rate, which is consistent with the proposed mechanism.

Other Significant Chemical Transformations of this compound

Oxidation Reactions

The methyl groups of this compound are susceptible to oxidation, a common reaction for alkylbenzenes. wikipedia.org The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are prone to attack by oxidizing agents. wikipedia.org The oxidation process often proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from a methyl group to form a resonance-stabilized methylbenzyl radical. arxiv.org

Depending on the reaction conditions and the strength of the oxidizing agent (e.g., potassium permanganate, chromic acid), the methyl groups can be converted into carboxylic acid groups. echemi.com The potential products from the oxidation of this compound include:

2-Chloro-3-methyl-5-nitrobenzoic acid (from oxidation of one methyl group)

4-Chloro-5-methyl-3-nitrobenzoic acid (from oxidation of the other methyl group)

2-Chloro-5-nitroisophthalic acid (from oxidation of both methyl groups)

The specific product distribution would depend on controlling the stoichiometry of the oxidizing agent and the reaction conditions.

Photoreactions and Nitric Oxide Release Mechanisms in Nitrobenzene Derivatives

A significant area of research for nitrobenzene derivatives is their ability to release nitric oxide (NO) upon irradiation with light. nih.gov This photo-induced NO release is of interest for developing "caged NO" compounds for therapeutic applications, allowing for precise spatial and temporal control of NO delivery. researchgate.net

The mechanism for photorelease is complex and highly dependent on the molecular structure. Theoretical and experimental studies have shown that the process is particularly efficient for nitroaromatic compounds that possess two methyl groups positioned ortho to the nitro group. ucl.ac.uk The proposed mechanism involves the following key steps: ucl.ac.uk

Absorption of light promotes the molecule to an excited state.

The molecule transitions to a triplet state minimum, 3(πOπ*).

From this triplet state, the system overcomes an energy barrier to reach a singlet-triplet crossing region.

This leads to the formation of a transient, high-energy oxaziridine-like ring structure.

This intermediate rapidly rearranges and fragments, leading to the release of a nitric oxide radical (•NO).

The presence of ortho-methyl groups is thought to facilitate this process by sterically twisting the nitro group out of the plane of the aromatic ring, which influences the energies of the excited states involved and lowers the barrier for the reaction. ucl.ac.ukacs.org

For this compound, the nitro group at position 5 does not have any ortho-methyl groups. Based on the established mechanism, it is predicted that this compound would be a significantly less efficient photodonor of nitric oxide compared to isomers like 1,3-dimethyl-2-nitrobenzene. ucl.ac.uk

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1,3 Dimethyl 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 2-Chloro-1,3-dimethyl-5-nitrobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The aromatic region would show two signals for the two non-equivalent aromatic protons. The proton at the C4 position, situated between the chloro and nitro groups, is expected to be a singlet due to the absence of adjacent protons. The proton at the C6 position, flanked by a nitro and a methyl group, would also appear as a singlet.

The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield to a higher ppm value. The methyl groups are electron-donating, causing a shielding effect and shifting proton signals upfield. The chlorine atom has a moderate deshielding effect. Consequently, the aromatic protons of this compound are expected to resonate at a lower field compared to benzene (7.34 ppm).

The two methyl groups at positions C1 and C3 are chemically equivalent due to the molecule's symmetry and would therefore appear as a single, more intense signal. This signal is expected to be a singlet and would be found in the typical upfield region for methyl groups attached to an aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-H (C4) | 7.5 - 8.0 | Singlet |

| Ar-H (C6) | 7.5 - 8.0 | Singlet |

| -CH₃ (C1 & C3) | 2.3 - 2.5 | Singlet |

Note: These are predicted values based on the analysis of substituent effects in similar compounds.

The ¹³C NMR spectrum of this compound would provide information about the carbon framework of the molecule. Due to symmetry, a total of six distinct carbon signals are expected: four for the aromatic carbons and one for the two equivalent methyl carbons, and one for the carbon attached to the nitro group.

The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom attached to the nitro group (C5) is expected to be the most downfield signal due to the strong electron-withdrawing nature of the nitro group. The carbon atom bonded to the chlorine atom (C2) will also be shifted downfield. The carbons bearing the methyl groups (C1 and C3) will be shielded and appear at a higher field in the aromatic region. The quaternary aromatic carbons (C1, C2, C3, and C5) are expected to show weaker signals compared to the protonated carbons (C4 and C6). The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C5 (-NO₂) | 145 - 150 |

| C2 (-Cl) | 135 - 140 |

| C1 & C3 (-CH₃) | 130 - 135 |

| C4 & C6 (Ar-CH) | 120 - 125 |

| -CH₃ | 20 - 25 |

Note: These are predicted values based on established substituent effects on benzene ring chemical shifts.

To unambiguously assign the proton and carbon signals of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of a derivative of this compound where the aromatic protons are adjacent, COSY would show cross-peaks between these neighboring protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, HSQC would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, as well as a correlation between the methyl proton signal and the methyl carbon signal. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the assignment of the quaternary carbon atoms by observing correlations from the methyl and aromatic protons to these carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈ClNO₂), the molecular weight is approximately 185.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185, with an M+2 peak at m/z 187 of approximately one-third the intensity, which is characteristic for compounds containing one chlorine atom.

The fragmentation of halogenated nitroaromatic compounds is influenced by the presence of both the nitro and halogen substituents. researchgate.net Common fragmentation pathways for this compound would likely include:

Loss of the nitro group: A significant fragment would be expected from the loss of a nitro group (NO₂), resulting in a peak at m/z 139.

Loss of a chlorine atom: Cleavage of the carbon-chlorine bond would lead to a fragment at m/z 150.

Loss of a methyl group: The loss of a methyl radical (CH₃) from the molecular ion would produce a fragment at m/z 170.

Further fragmentation of these primary fragments could also occur, leading to a complex fragmentation pattern that can be used to confirm the structure of the molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 185/187 | [M]⁺ |

| 170 | [M - CH₃]⁺ |

| 150 | [M - Cl]⁺ |

| 139 | [M - NO₂]⁺ |

X-ray Crystallography for Solid-State Structure Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state structure. X-ray crystallography of similar substituted nitrobenzenes reveals that the molecules are generally planar or nearly planar, with the nitro group often slightly twisted out of the plane of the benzene ring. mdpi.com

For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene shows that the molecule is essentially planar, with a small dihedral angle between the nitro group and the phenyl ring. mdpi.com It crystallizes in the monoclinic space group P2₁/n. mdpi.com It is plausible that this compound would adopt a similar planar conformation to minimize steric hindrance between the substituents.

Crystallographic Data for a Structurally Similar Compound: 1-Chloro-2-methyl-4-nitrobenzene mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| V (ų) | 685.96(10) |

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by a combination of:

C-H···O Interactions: The hydrogen atoms of the methyl groups and the aromatic ring can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, stabilized by van der Waals forces. In many nitroaromatic compounds, this stacking is a significant factor in the crystal structure. mdpi.com

Halogen Interactions: The chlorine atom can participate in halogen bonding (Cl···O or Cl···π interactions) with neighboring molecules, further stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal. researchgate.net

Dihedral Angles and Conformational Analysis

The spatial arrangement of substituents on the benzene ring in this compound is a critical determinant of its chemical reactivity and physical properties. The conformation of the molecule, particularly the orientation of the nitro group and the methyl groups relative to the phenyl ring, is influenced by a balance of steric and electronic effects.

However, in the case of this compound, the presence of two methyl groups in the ortho positions (positions 1 and 3) relative to the chloro and nitro substituents introduces significant steric strain. This steric hindrance is expected to force the nitro group to rotate out of the plane of the benzene ring to a greater extent than observed in monosubstituted analogs. This rotation disrupts the π-conjugation between the nitro group and the aromatic ring, which has implications for the molecule's electronic properties and reactivity. The precise dihedral angle would be best determined by X-ray crystallography or computational modeling.

The conformational analysis of substituted nitrobenzenes is a well-studied area. The planarity of the nitro group with the benzene ring allows for maximum resonance stabilization. However, bulky ortho-substituents can overcome this stabilization energy, leading to a non-planar conformation.

Table 1: Comparison of Dihedral Angles in Related Nitrobenzene (B124822) Derivatives

| Compound | Substituents | Dihedral Angle (Nitro Group vs. Benzene Ring) | Reference |

| 1-Chloro-2-methyl-4-nitrobenzene | One ortho-methyl group | 6.2(3)° | researchgate.net |

| N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide | No ortho-substituent to one nitro group | 3.7(2)° | nih.gov |

| 2-Nitrotoluene | One ortho-methyl group | Sterically forced out of plane (qualitative observation) | iu.edu |

This table is interactive. Users can sort the data by clicking on the column headers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for elucidating the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent of these are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The precise positions of these bands can be influenced by the electronic environment and steric factors. The out-of-plane rotation of the nitro group due to steric hindrance from the adjacent methyl groups may cause a shift in these frequencies.

Other expected characteristic vibrational modes include:

C-H stretching from the methyl groups and the aromatic ring (around 2900-3100 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching (around 850 cm⁻¹).

C-Cl stretching (typically in the fingerprint region, 600-800 cm⁻¹).

A theoretical and experimental study on the related molecule 2-chloro-4-nitroaniline (B86195) provides a basis for assigning vibrational frequencies. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | ~850 |

| C-Cl | Stretch | 600 - 800 |

This table is interactive and provides a general guide to the expected IR frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is characterized by electronic transitions within the molecule. For this compound, two main types of transitions are expected:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring and the nitro group. The addition of multiple substituents to the benzene ring can cause a shift in the absorption maximum (λ_max). iu.edu

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital.

Studies on nitrobenzaldehydes have shown that the spectra are characterized by weak n→π* transitions around 350 nm and strong π→π* absorptions around 250 nm. uni-muenchen.dersc.org The steric hindrance in this compound, which forces the nitro group out of planarity, is likely to affect the UV-Vis spectrum. This loss of coplanarity reduces the extent of conjugation, which typically leads to a hypsochromic shift (blue shift) of the π → π* absorption band and a decrease in its intensity (hypochromic effect). The absorption maximum for nitrobenzene in non-polar solvents is around 252 nm. stackexchange.com For this compound, a shift to a shorter wavelength would be anticipated due to the steric effects of the two methyl groups.

Computational Modeling and Theoretical Analysis of 2 Chloro 1,3 Dimethyl 5 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT, CASSCF, CASPT2)

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 2-chloro-1,3-dimethyl-5-nitrobenzene. Among the various methods, Density Functional Theory (DFT) is widely used for its balance of computational cost and accuracy in predicting molecular properties. For more complex electronic phenomena, such as excited states, methods like Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction, CASPT2, are employed.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of the aromatic ring and its substituents: a chloro group, two methyl groups, and a nitro group. The chloro and nitro groups are electron-withdrawing, while the methyl groups are electron-donating. This substitution pattern significantly influences the electron density distribution on the benzene (B151609) ring.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Representative Molecular Orbital Energies for a Substituted Nitrobenzene (B124822)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is representative and intended to illustrate the concept of molecular orbital energies for a substituted nitrobenzene like this compound.

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the understanding of reaction pathways. Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard, visualizing the electron density distribution and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the nitro group, being strongly electron-withdrawing, creates a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to it. The chloro and methyl groups also influence the reactivity at different positions. Computational studies can model the transition states of potential reactions, providing activation energies and helping to determine the most favorable reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Environmental Interactions

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. For this compound, QSAR can be a powerful tool to predict its potential toxicity and ecotoxicity without extensive experimental testing.

Descriptor Selection and Model Validation

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Once a set of descriptors is chosen, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. The predictive power of the QSAR model is then rigorously assessed through internal and external validation techniques.

Table 2: Commonly Used Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Nitro Groups |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) |

Correlation with Toxicological and Ecotoxicological Endpoints

QSAR models for nitroaromatic compounds have been developed to predict a range of toxicological and ecotoxicological endpoints. These endpoints can include:

Toxicity to aquatic organisms: such as fish, daphnia, and algae.

Mutagenicity and carcinogenicity: assessing the potential to cause genetic mutations or cancer.

Biodegradability: predicting the persistence of the compound in the environment.

By correlating the selected molecular descriptors of this compound with these endpoints, it is possible to estimate its potential environmental and health risks.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface of the molecule and identify its preferred conformations.

Environmental Dynamics and Biotransformation Pathways of 2 Chloro 1,3 Dimethyl 5 Nitrobenzene

Environmental Occurrence and Distribution of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds (HNCs) are primarily anthropogenic in origin, introduced into the environment through various industrial and agricultural activities. mdpi.comnih.gov These substances are key intermediates in the synthesis of a wide array of commercial products, including dyes, polymers, pesticides, insecticides, fungicides, and explosives. mdpi.comnih.gov For instance, chlorobenzene (B131634) is a common precursor in the manufacturing of nitrochlorobenzenes. ethz.ch The extensive production and application of these chemicals have resulted in significant contamination of soil and groundwater. nih.gov

Industrial effluents from manufacturing plants are a major source of HNCs in the environment. cdc.gov Accidental spills and improper waste disposal practices also contribute to their release. nih.govresearchgate.net Once in the environment, the distribution of these compounds is governed by their physicochemical properties. Many HNCs are relatively soluble in water, which facilitates their transport into surface and groundwater, posing a threat to aquatic ecosystems and drinking water sources. researchgate.net Their persistence is enhanced by the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, making them resistant to natural degradation processes. nih.gov Consequently, HNCs are frequently listed as priority pollutants for environmental remediation. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Chloro-1,3-dimethyl-5-nitrobenzene, these mechanisms primarily include photodegradation and chemical oxidation or reduction in environmental matrices like soil and water.

Photodegradation, or photolysis, is the breakdown of compounds by light. The direct photolysis of nitroaromatic compounds in aqueous solutions is typically a slow and inefficient process. nih.gov However, the rate of degradation can be significantly accelerated through advanced oxidation processes (AOPs). One such method is the UV/H₂O₂ technique, where the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH). dss.go.th These radicals readily attack the aromatic ring, initiating the degradation cascade. nih.gov

Studies on compounds like nitrophenols have shown that their direct photolysis can be a source of atmospheric nitrous acid (HONO). rsc.org The photolysis rates and pathways are influenced by environmental conditions, such as the presence of other substances. For example, nitrate (B79036) ions in water can absorb UV light and also produce hydroxyl radicals, but they can also lead to the formation of nitrophenols, which are often more toxic than the parent compound. dss.go.th The photolysis of nitroaromatic compounds can lead to the formation of various intermediates before eventual mineralization. mdpi.com

In soil and water, halogenated nitroaromatics can undergo chemical oxidation and reduction. Advanced oxidation processes, utilizing powerful oxidizing agents like ozone or persulfate, are effective in degrading these recalcitrant compounds. researchgate.netacs.org For instance, the oxidation of 4-chloro-2-nitrophenol (B165678) by sulfate (B86663) radicals leads to both dechlorination (removal of chlorine) and denitration (removal of the nitro group). acs.org

Conversely, chemical reduction can also be a significant degradation pathway in anoxic environments. Minerals containing reduced iron, such as green rust, can abiotically reduce the nitro group of chloronitrobenzenes. rsc.orgrsc.org This process typically transforms the nitro group (-NO₂) sequentially into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups, without removing the chlorine atom from the aromatic ring. rsc.orgrsc.org Combining chemical reduction using zero-valent iron (ZVI) with subsequent Fenton oxidation has proven effective for degrading compounds like p-chloronitrobenzene, where the initial reduction product is more susceptible to oxidation. researchgate.net

Biotic Degradation and Microbial Remediation of Nitroaromatic Compounds

Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered an environmentally friendly and cost-effective approach for cleaning up sites contaminated with nitroaromatic compounds. mdpi.comijeab.com Numerous bacteria and fungi have demonstrated the ability to degrade or transform these toxic chemicals. nih.govnih.gov

Table 1: Examples of Microorganisms Involved in the Degradation of Halogenated Nitroaromatics

| Microorganism | Compound(s) Degraded | Degradation Type | Reference |

|---|---|---|---|

| Caldariomyces fumago (Fungus) | 2-chloro-4-nitrophenol | Mycoremediation | mdpi.com |

| Cupriavidus sp. CNP-8 (Bacterium) | Chlorinated nitrophenols | Bioremediation | mdpi.com |

| Burkholderia sp. RKJ 800 (Bacterium) | Chlorinated nitrophenols | Bioremediation | mdpi.com |

| Phanerochaete chrysosporium (Fungus) | 2,4-dinitrotoluene, 2,4,6-trinitrotoluene | Mineralization | nih.gov |

| Acidovorax sp. JS42 (Bacterium) | Nitrobenzene (B124822), 2-nitrotoluene | Growth substrate | nih.gov |

| Pseudomonas putida (Bacterium) | Nitrobenzene | Bioaugmentation | nih.gov |

A critical step in the biodegradation of nitroaromatic compounds is the metabolism of the nitro group. The strong electron-withdrawing nature of this group makes the aromatic ring resistant to oxidative attack. nih.gov Therefore, many microbial degradation pathways begin with the reduction of the nitro group. nih.gov

This reduction is catalyzed by enzymes called nitroreductases, which are flavoenzymes that use NAD(P)H as a cofactor. oup.comresearchgate.netgoogle.com These enzymes typically catalyze a six-electron reduction of the nitro group (-NO₂) to the corresponding amine (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov Bacterial nitroreductases are classified into two types: Type I nitroreductases are oxygen-insensitive and carry out a two-electron reduction, while Type II are oxygen-sensitive and perform a single-electron reduction. nih.govoup.com The resulting amino-substituted aromatic is generally less toxic and more susceptible to subsequent degradation steps, such as ring cleavage. researchgate.net

Microorganisms have evolved diverse pathways to utilize halogenated nitroaromatics as sources of carbon, nitrogen, and energy. nih.gov The specific pathway depends on the microorganism, the chemical structure of the compound, and environmental conditions (aerobic vs. anaerobic).

Two primary strategies are employed by aerobic bacteria:

Reductive Pathways : This common pathway begins with the reduction of the nitro group to a hydroxylamino group. The hydroxylamino intermediate then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound (e.g., an aminophenol), which is a suitable substrate for ring-cleavage enzymes. nih.gov

Oxidative Pathways : In this strategy, a dioxygenase enzyme incorporates two hydroxyl groups onto the aromatic ring, which destabilizes the structure and leads to the spontaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govresearchgate.net The resulting catechol or substituted catechol is then channeled into central metabolic pathways. ethz.ch

For example, the degradation pathway for 2-chloronitrobenzene can be initiated by a dioxygenase, leading to the formation of 3-chlorocatechol (B1204754) after the release of nitrite. researchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases to degrade a wide range of recalcitrant pollutants, including nitroaromatics. ijeab.comnih.gov

The presence of both a chloro and two methyl substituents on the benzene (B151609) ring of this compound suggests that its biodegradation would involve a combination of dehalogenation, nitro group reduction, and oxidation of the methyl groups, likely carried out by a consortium of specialized microorganisms.

Enzyme Systems Involved in Biotransformation (e.g., Nitroreductases)

The biotransformation of xenobiotic compounds, such as this compound, is a critical process that determines their persistence and fate in the environment. This process is mediated by various enzyme systems present in a wide range of organisms, from microorganisms to mammals. wur.nl While direct research on the enzymatic degradation of this compound is not extensively documented, the biotransformation pathways can be inferred from studies on structurally similar chlorinated nitroaromatic compounds. The primary enzyme systems likely involved in its metabolism include nitroreductases and cytochrome P450 monooxygenases, with glutathione (B108866) S-transferases also potentially playing a role.

Nitroreductases are a key class of enzymes that catalyze the reduction of nitro groups, a crucial initial step in the degradation of many nitroaromatic compounds. nih.gov These enzymes are found in a diverse array of bacteria and eukaryotes and can function under both aerobic and anaerobic conditions. The reduction of the nitro group can proceed through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the formation of an amino group. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by a nitroreductase that reduces the nitro group to a hydroxylamino group. nih.gov This initial reduction is a critical detoxification step, as it often renders the molecule more susceptible to further degradation. Given the presence of a nitro group on the this compound molecule, it is highly probable that nitroreductases play a significant role in its initial biotransformation. These enzymes exhibit broad substrate specificity, enabling them to act on a variety of nitroaromatic compounds. nih.gov

Cytochrome P450 enzymes (CYPs) represent another major family of enzymes involved in the metabolism of xenobiotics. wur.nl These monooxygenases are widespread in nature and are known to catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. wur.nl In the context of this compound, CYPs could potentially catalyze the hydroxylation of the aromatic ring or the oxidation of the methyl groups. While the primary metabolic pathway for some nitroaromatic compounds is through glutathione conjugation, cytochrome P450-catalyzed hydroxylation and nitroreduction can also occur to a minor extent. nih.gov The specific isoforms of cytochrome P450 involved and the resulting metabolites would depend on the organism and the specific environmental conditions.

Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. This conjugation reaction generally results in the formation of more water-soluble and less toxic metabolites that can be more easily excreted from the organism. For some nitroaromatic compounds, glutathione conjugation is a major metabolic pathway. nih.gov For example, 2,5-difluoronitrobenzene (B1216864) is predominantly metabolized through this pathway. nih.gov It is plausible that this compound could also be a substrate for GSTs, leading to the displacement of the chlorine atom by glutathione.

Table 1: Potential Enzyme Systems in the Biotransformation of this compound

| Enzyme System | Potential Reaction Catalyzed | Relevance to this compound |

| Nitroreductases | Reduction of the nitro group (-NO2) to an amino group (-NH2) via nitroso and hydroxylamino intermediates. | Highly likely to be the initial and critical step in the degradation pathway, based on studies of other nitroaromatic compounds. nih.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation of the aromatic ring or oxidation of the methyl groups. | A potential, likely minor, pathway for the initial transformation or further modification of metabolites. wur.nlnih.gov |

| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the molecule, potentially displacing the chlorine atom. | A possible detoxification pathway, leading to the formation of more water-soluble and excretable metabolites. nih.gov |

Bioavailability and Accumulation in Environmental Systems

The bioavailability and potential for accumulation of this compound in environmental systems are governed by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and vapor pressure. While specific experimental data on the environmental fate of this compound are scarce, its behavior can be predicted by examining related compounds like chloronitrobenzenes.

The presence of both a chlorine atom and a nitro group on the benzene ring, along with two methyl groups, suggests that this compound is likely to have low to moderate water solubility and a tendency to partition into organic matter. This would influence its distribution in different environmental compartments.

In aquatic systems , compounds with these characteristics tend to adsorb to suspended solids and sediments, which can reduce their bioavailability to pelagic organisms but increase exposure for benthic organisms. The potential for bioaccumulation in aquatic life would depend on the organism's ability to metabolize and excrete the compound.

In terrestrial environments , the mobility of this compound in soil would be limited by its adsorption to soil organic matter. This adsorption would decrease its leaching potential into groundwater but could lead to its persistence in the topsoil layers. The bioavailability to soil microorganisms and plants would be influenced by the strength of this adsorption. Studies on related compounds, 2-chloronitrobenzene and 4-chloronitrobenzene, have shown that these chemicals can be absorbed by organisms. nih.gov For instance, percutaneous absorption of these compounds has been demonstrated in rats. nih.gov

The potential for bioaccumulation in the food chain is a significant concern for persistent organic pollutants. While no specific data exists for this compound, its chemical structure suggests a potential for lipophilicity, which is a key factor in bioaccumulation. Organisms with a high lipid content would be more likely to accumulate this compound if they are unable to efficiently metabolize it.

Table 2: Predicted Environmental Behavior of this compound

| Environmental Compartment | Predicted Behavior | Factors Influencing Bioavailability and Accumulation |

| Aquatic Systems | Adsorption to sediment and suspended solids. Potential for bioaccumulation in aquatic organisms. | Water solubility, octanol-water partition coefficient (Kow), metabolic capacity of organisms. |

| Terrestrial Systems | Adsorption to soil organic matter, leading to reduced mobility and potential persistence in topsoil. | Soil composition, organic matter content, microbial activity. |

| Biota | Potential for bioaccumulation in organisms with high lipid content. | Lipophilicity of the compound, metabolic and excretion rates of the organism. |

Advanced Toxicological and Biological Interaction Studies of 2 Chloro 1,3 Dimethyl 5 Nitrobenzene

Mechanisms of Toxicity of Halogenated Nitroaromatic Compounds

The toxicity of halogenated nitroaromatic compounds, a class to which 2-Chloro-1,3-dimethyl-5-nitrobenzene belongs, is a complex process involving a series of biochemical reactions that can lead to cellular damage. These mechanisms are primarily centered around the chemical reactivity of the nitro group and the halogen substituent on the aromatic ring.

Redox Reactions and Free Radical Generation

A key mechanism in the toxicity of halogenated nitroaromatic compounds is their ability to undergo redox cycling. The nitro group can be reduced by cellular enzymes, such as NADPH-cytochrome P-450 reductase, to form a nitro anion free radical. nih.gov Under anaerobic conditions, this radical can be further reduced to chemically reactive metabolites. nih.gov However, in the presence of oxygen, this nitro anion radical can transfer an electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical. This process, known as futile cycling, leads to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov

This redox cycling can lead to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense mechanisms. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The formation of ROS is considered a significant contributor to the toxic effects of these compounds. researchgate.net

Interaction with Cellular Components and Macromolecules (e.g., DNA)

The reactive intermediates and free radicals generated from the metabolism of halogenated nitroaromatic compounds can interact with and damage critical cellular macromolecules. nih.gov Oxidation and reduction products of these compounds can directly damage DNA or lead to the formation of DNA adducts. nih.gov These adducts are covalent modifications to the DNA structure that can interfere with DNA replication and transcription, potentially leading to mutations. nih.gov

The interaction with DNA is a critical aspect of their toxicity, as it can initiate mutagenesis and carcinogenesis. nih.gov The binding of metabolites to DNA can result in various types of genetic damage, including transitions, transversions, and frameshift mutations. nih.gov Furthermore, some halogenated nitroaromatic compounds have been shown to cause DNA strand breaks. ca.gov The specific nature and extent of DNA interaction can be influenced by the position of the nitro group and the presence of other functional groups on the aromatic ring. nih.gov

Role of Nitro Group as a Toxicophore

The nitro group is a key functional group, or "toxicophore," responsible for the toxicity of halogenated nitroaromatic compounds. scielo.br Its strong electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic attack and influences the compound's redox potential, facilitating the generation of free radicals. scielo.brnih.gov The bioreduction of the nitro group is a central process in the toxicological mechanism of action of these compounds. scielo.br

This reduction can lead to the formation of highly reactive electrophilic species that are capable of interacting with biological nucleophiles, such as proteins and DNA, causing cellular damage. scielo.br The enzymatic reduction of the nitro group to nitroso, hydroxylamino, and amino derivatives is a critical activation step that produces these toxic metabolites. While the parent nitroaromatic compound may be relatively inert, its metabolic transformation unleashes its toxic potential.

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of halogenated nitroaromatic compounds has been evaluated in various testing systems. For instance, 2-chloronitrobenzene has demonstrated mutagenic activity in Salmonella typhimurium with metabolic activation (S9). nih.gov It has also been shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells. nih.gov However, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster. nih.gov Inconsistent results across different genotoxicity studies are not uncommon for nitroaromatic compounds. oecd.org

The ability of these compounds to cause mutations is often linked to the formation of DNA adducts following metabolic activation. nih.gov The reduction of the nitro group leads to reactive intermediates that can covalently bind to DNA, resulting in mutations if not properly repaired. nih.gov

Below is an interactive table summarizing genotoxicity data for a related compound, 2-chloronitrobenzene.

| Test System | Metabolic Activation | Result |

| Salmonella typhimurium | With S9 | Mutagenic |

| Chinese Hamster Ovary Cells | Varied | Induces sister chromatid exchanges and chromosomal aberrations |

| Drosophila melanogaster | - | Not mutagenic |

| Primary DNA damage in bacteria | - | Negative |

| DNA damage in mice (liver, kidney, brain) | In vivo | Positive |

Carcinogenicity Investigations and Mode of Action Frameworks

The carcinogenic potential of halogenated nitroaromatic compounds is a significant concern. Some compounds in this class are suspected or established carcinogens. nih.gov The carcinogenicity is often linked to their genotoxic properties, where the induction of mutations through DNA damage is a key initiating event. nih.gov

For example, studies on 1-chloro-4-nitrobenzene (B41953) have provided evidence of its carcinogenicity in mice, producing vascular tumors. ca.gov A proposed mode of action for its carcinogenicity involves its metabolism to 4-chloroaniline, a known carcinogen. ca.gov This highlights the importance of understanding the metabolic pathways in determining the carcinogenic risk of these compounds.

The International Agency for Research on Cancer (IARC) has evaluated some chloronitrobenzenes and classified them as "not classifiable as to their carcinogenicity to humans (Group 3)" due to inadequate evidence in both humans and experimental animals. inchem.org However, there is still concern for a carcinogenic potential for compounds like 1-chloro-2-nitrobenzene (B146284) based on available studies, despite some methodological deficiencies. oecd.org

Comparative Toxicology with Related Nitrobenzene (B124822) Derivatives

The toxicological profile of this compound is intrinsically linked to its chemical structure and can be understood through comparison with other nitroaromatic compounds (NACs). NACs are known for their broad industrial use and their potential environmental and health impacts, which has led to extensive research into their toxic mechanisms. researchgate.netepa.gov The toxicity of these compounds is not uniform and is significantly modulated by the type, number, and position of substituent groups on the benzene (B151609) ring.

The toxicity of nitrobenzene derivatives is largely governed by a combination of factors including hydrophobicity, electronic properties, and steric effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the toxicity of these chemicals by correlating their molecular structures with biological activity. researchgate.netnih.govresearchgate.net These models have demonstrated that the biological actions of NACs are complex, often involving multiple mechanisms beyond simple narcosis. nih.gov

Key molecular descriptors that consistently show a strong correlation with the toxicity of nitroaromatic compounds include:

Hydrophobicity (log Kow): This parameter, representing the octanol-water partition coefficient, is a crucial measure of a chemical's potential to bioaccumulate. For many organic compounds, a linear relationship exists between hydrophobicity and toxicity. nih.gov However, for nitrobenzenes, while hydrophobicity is a significant factor, it does not solely account for their toxic effects, suggesting mechanisms other than baseline narcosis are at play. nih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO) are critical. nih.gov A lower ELUMO value indicates a greater electrophilic character, suggesting a higher reactivity and potential for toxic interactions through mechanisms like oxidative stress. nih.gov The nitro group itself is a strong electron-withdrawing group, which lowers the ELUMO and generally increases the compound's reactivity and toxicity. researchgate.net

Steric and Topological Factors: The size, shape, and arrangement of substituents influence how a molecule interacts with biological receptors. The position of substituent groups (ortho, meta, para) can drastically alter a compound's toxic potential. nih.govresearchgate.net For instance, studies have shown that the toxicity order for dinitrophenols is para > meta > ortho, highlighting the importance of isomer-specific analysis. nih.gov

QSAR analyses have successfully developed multi-parameter models that provide strong predictive power for the toxicity of nitrobenzenes to various organisms. nih.gov These models confirm that toxicity is a multifactorial phenomenon driven by hydrophobicity, electrophilicity, and specific molecular geometry. nih.gov

The presence and position of chlorine and methyl groups on the nitrobenzene ring significantly modulate the biological activity of this compound.

Chlorine Group: The addition of a chlorine atom to an aromatic ring generally increases its lipophilicity and can prevent metabolic hydroxylation at the site of substitution. epa.gov The effect of chlorine on toxicity is highly dependent on its position relative to other functional groups. nih.gov For example, a chlorine atom in the ortho-position to a nitro group can markedly enhance toxicity. nih.gov This is attributed to the strong electron-withdrawing inductive effect of chlorine, which can polarize the molecule and increase hydrophobic interactions with biological targets. epa.gov An increase in the number of chlorine substituents on a nitrobenzene molecule generally leads to increased toxicity. waterquality.gov.au

Methyl Groups: In contrast to chlorine, the insertion of methyl groups into the structure of nitroaromatic compounds tends to decrease toxicity in most cases. nih.gov Methyl groups are electron-donating and can influence the electronic properties of the benzene ring, potentially making the compound less reactive. However, this effect is not always straightforward and can be influenced by the presence of other substituents.

Ecotoxicological Studies and Environmental Impact Assessment

Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread industrial use and persistence in the environment. epa.govresearchgate.net Assessing the ecotoxicological effects of compounds like this compound is crucial for understanding their environmental risk.

While specific experimental toxicity data for this compound are limited, the aquatic toxicity can be inferred by examining data from structurally similar compounds. The toxicity of nitrobenzenes to aquatic life varies significantly based on the specific substituents on the benzene ring. waterquality.gov.au Generally, an increase in the number of nitro or chlorine groups results in higher toxicity. waterquality.gov.au

The following table presents comparative acute toxicity data for related nitrobenzene compounds to provide context for the potential ecotoxicity of this compound.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Nitrobenzene | Pimephales promelas (Fathead Minnow) | 96-h LC50 | 117 | epa.gov |

| Nitrobenzene | Daphnia magna (Water Flea) | 48-h LC50 | 27 - 33 | waterquality.gov.au |

| Nitrobenzene | Freshwater Algae (3 species) | 96-h LC50 | 18.0 - 23.8 | waterquality.gov.au |

| 1-Chloro-2-nitrobenzene | Cyprinus carpio (Carp) | 96-h LC50 | 25.5 | oecd.org |

| 1-Chloro-2-nitrobenzene | Daphnia magna (Water Flea) | 48-h EC50 | 23.9 | oecd.org |

| 1-Chloro-2-nitrobenzene | Chlorella pyrenoidosa (Green Algae) | 96-h EbC50 | 6.9 | oecd.org |

| 1-Chloro-4-nitrobenzene | Fish | 96-h LC50 | 13 - 35 | nih.gov |

| 1-Chloro-4-nitrobenzene | Daphnia magna (Water Flea) | 48-h EC50 | 16 | nih.gov |

| 1,3-Dinitrobenzene | Fish | 96-h LC50 | 1.0 - 1.7 | waterquality.gov.au |

Based on these trends, this compound, as a monochlorinated nitrobenzene derivative, is expected to be toxic to aquatic organisms. inchem.org Its toxicity is likely to be higher than that of unsubstituted nitrobenzene due to the presence of the chlorine atom, but potentially lower than that of dinitro or dichlorinated compounds. The methyl groups may slightly mitigate this toxicity compared to a non-methylated analogue like 1-chloro-3-nitrobenzene. nih.govwaterquality.gov.au

The environmental risk assessment of chemicals like this compound is a structured process designed to evaluate the likelihood of adverse ecological effects occurring from environmental exposure. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) utilize a tiered framework for these assessments. regulations.govcdc.gov

The core components of this framework include:

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause. For this compound, this would focus on its aquatic toxicity, persistence, and potential for bioaccumulation, drawing comparisons with other nitroaromatic compounds. epa.gov